Indanyl-N-ethylbuphedrone
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Overview
Description
Indanyl-N-ethylbuphedrone is a synthetic compound belonging to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is characterized by the presence of an indanyl group attached to the nitrogen atom of the ethylbuphedrone structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indanyl-N-ethylbuphedrone typically involves the reaction of indanone with ethylamine under specific conditions. The process begins with the formation of an intermediate, which is then subjected to reductive amination to yield the final product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-pressure homogenization and nano-deposition may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Indanyl-N-ethylbuphedrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the indanyl group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Indanyl-N-ethylbuphedrone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Indanyl-N-ethylbuphedrone involves its interaction with neurotransmitter transporters in the brain. It primarily targets dopamine and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and mood elevation. The compound’s unique structure allows it to bind effectively to these transporters, contributing to its potent effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethylbuphedrone: Similar in structure but lacks the indanyl group.
Methcathinone: Another substituted cathinone with a different substitution pattern.
Mephedrone: A well-known synthetic cathinone with similar stimulant effects
Uniqueness
Indanyl-N-ethylbuphedrone is unique due to the presence of the indanyl group, which enhances its binding affinity to neurotransmitter transporters and contributes to its distinct pharmacological profile. This structural modification sets it apart from other substituted cathinones and makes it a subject of interest in scientific research .
Properties
CAS No. |
1487882-12-1 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13/h8-10,14,16H,3-7H2,1-2H3 |
InChI Key |
VJXZPPKMTRTYIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC |
Origin of Product |
United States |
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